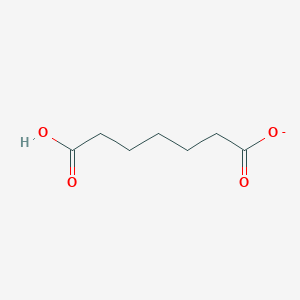

Pimelate

Description

Propriétés

Formule moléculaire |

C7H11O4- |

|---|---|

Poids moléculaire |

159.16 g/mol |

Nom IUPAC |

7-hydroxy-7-oxoheptanoate |

InChI |

InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-1 |

Clé InChI |

WLJVNTCWHIRURA-UHFFFAOYSA-M |

SMILES |

C(CCC(=O)O)CCC(=O)[O-] |

SMILES canonique |

C(CCC(=O)O)CCC(=O)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of Pimelate in Biotin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid catabolism. While humans and other animals must obtain biotin from their diet, most bacteria, archaea, fungi, and plants can synthesize it de novo. This disparity makes the biotin biosynthetic pathway an attractive target for the development of novel antimicrobial agents. The synthesis of biotin is a highly conserved process that can be conceptually divided into two main stages: the initial synthesis of a seven-carbon α,ω-dicarboxylic acid called pimelic acid, and the subsequent assembly of the fused heterocyclic rings of the biotin molecule. Pimelate, or its activated form, serves as the backbone of the biotin molecule, contributing seven of its ten carbon atoms.[1] This technical guide provides an in-depth exploration of the crucial role of this compound in biotin synthesis, detailing the diverse enzymatic pathways for its formation, the quantitative aspects of these reactions, and the experimental protocols used to study them.

Diverse Pathways for this compound Moiety Synthesis

Bacteria have evolved at least three distinct pathways to generate the this compound moiety, highlighting the metabolic plasticity of these organisms. These pathways converge on the production of an activated this compound derivative, either pimeloyl-acyl carrier protein (ACP) or pimeloyl-CoA, which then enters the conserved downstream pathway for biotin ring assembly.[2]

The BioC-BioH Pathway in Escherichia coli

In Escherichia coli and many other Gram-negative bacteria, the synthesis of the this compound moiety is ingeniously integrated into the fatty acid synthesis (FAS II) pathway through the action of two key enzymes: BioC and BioH.[3][4]

-

BioC (Malonyl-ACP O-methyltransferase): This enzyme initiates the pathway by methylating the free carboxyl group of a malonyl-thioester (malonyl-ACP or malonyl-CoA).[3] This methylation "disguises" the molecule, allowing it to be recognized and utilized as a primer by the fatty acid synthesis machinery.[3]

-

Fatty Acid Synthesis (FAS) Elongation: The methylated malonyl-ACP enters the FAS II cycle and undergoes two rounds of elongation, with each cycle adding two carbon atoms from malonyl-ACP.[4] This results in the formation of pimeloyl-ACP methyl ester.[3]

-

BioH (Pimeloyl-ACP methyl ester esterase): The final step in this pathway is the removal of the methyl group from pimeloyl-ACP methyl ester by the BioH esterase, yielding pimeloyl-ACP and methanol.[3][5] This step is crucial as it terminates the elongation process and provides the pimeloyl-ACP substrate for the next enzyme in the biotin synthesis pathway, BioF.[3]

The BioI-BioW Pathway in Bacillus subtilis

Bacillus subtilis and other Firmicutes employ a different strategy that involves the oxidative cleavage of long-chain fatty acids and the subsequent activation of free pimelic acid.[6][7]

-

BioI (Cytochrome P450): BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of long-chain acyl-ACPs to produce pimeloyl-ACP.[8][9]

-

Thioesterase Activity and Free this compound: It is believed that a thioesterase then cleaves pimeloyl-ACP to release free pimelic acid.[6] Isotopic labeling studies have shown that free pimelic acid is a bona fide intermediate in B. subtilis biotin synthesis.[6][10]

-

BioW (Pimeloyl-CoA Synthetase): The free pimelic acid is then activated by BioW, an ATP-dependent pimeloyl-CoA synthetase, which converts it to pimeloyl-CoA.[7][9] This activated form is the substrate for the subsequent enzyme, BioF, in B. subtilis.[2]

The BioZ Pathway in α-Proteobacteria

A third distinct pathway for pimeloyl-ACP synthesis has been identified in α-proteobacteria, which lack the genes for the BioC/BioH and BioI/BioW pathways. This pathway utilizes the enzyme BioZ.[8][11][12]

-

BioZ (3-ketoacyl-ACP synthase III-like enzyme): BioZ is a β-ketoacyl-ACP synthase III-like enzyme that catalyzes the condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP.[11][13]

-

Involvement of Lysine (B10760008) Catabolism: The primer for this reaction, glutaryl-CoA, is an intermediate in the lysine degradation pathway, linking biotin synthesis to amino acid catabolism in these organisms.[8][14]

-

Reduction to Pimeloyl-ACP: The 3-keto-pimeloyl-ACP then enters the fatty acid synthesis pathway for reduction of the keto group to a methylene (B1212753) group, ultimately yielding pimeloyl-ACP.[11]

The Conserved Late-Stage Pathway: From Pimeloyl-Moiety to Biotin

Once the activated this compound moiety (pimeloyl-ACP or pimeloyl-CoA) is synthesized, it enters a highly conserved four-step enzymatic pathway to form the final biotin molecule.[2]

-

BioF (8-amino-7-oxononanoate synthase): This enzyme catalyzes the condensation of pimeloyl-ACP or pimeloyl-CoA with L-alanine to form 8-amino-7-oxononanoate (B1240340) (KAPA).[2]

-

BioA (7,8-diaminopelargonic acid aminotransferase): BioA transfers an amino group from S-adenosyl-L-methionine (SAM) to KAPA to produce 7,8-diaminopelargonic acid (DAPA).[15]

-

BioD (Dethiobiotin synthetase): BioD catalyzes the ATP-dependent cyclization of DAPA to form dethiobiotin (B101835) (DTB) through the formation of a ureido ring.[15]

-

BioB (Biotin synthase): The final step is catalyzed by BioB, a radical SAM enzyme, which inserts a sulfur atom into dethiobiotin to form biotin.[15]

Quantitative Data

The following table summarizes available kinetic parameters for key enzymes in the this compound synthesis pathways. It is important to note that kinetic data is not available for all enzymes in all organisms, and the presented values are from specific studies and may vary under different experimental conditions.

| Enzyme | Organism | Substrate(s) | Km | kcat | kcat/Km | Reference |

| BioW | Aquifex aeolicus | This compound | 110 ± 10 µM | 5.8 ± 0.2 s-1 | 5.3 x 104 M-1s-1 | [16] |

| ATP | 13 ± 3 µM | - | - | [16] | ||

| CoA | 14 ± 2.5 µM | - | - | [16] | ||

| BioH | Escherichia coli | p-Nitrophenyl acetate | - | - | - | [5] |

| p-Nitrophenyl butyrate | - | - | - | [5] | ||

| BioI | Bacillus subtilis | Myristic acid | 4.18 ± 0.26 µM (Kd) | - | - | [6] |

| Pentadecanoic acid | 3.58 ± 0.54 µM (Kd) | - | - | [6] |

Experimental Protocols

Purification of Recombinant Enzymes

A general protocol for the purification of His-tagged recombinant enzymes involved in this compound synthesis (e.g., BioC, BioH, BioW, BioZ) expressed in E. coli is outlined below. Specific conditions may need to be optimized for each protein.

-

Expression: Transform E. coli BL21(DE3) cells with an expression vector containing the gene of interest with an N- or C-terminal hexahistidine tag. Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.

-

Affinity Chromatography: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the protein with elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography: For higher purity, the eluted protein can be further purified by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

-

Protein Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm. Store the purified protein in aliquots at -80°C.

Enzyme Activity Assays

BioH (Pimeloyl-ACP methyl ester esterase) Assay [17][18]

This assay monitors the conversion of pimeloyl-ACP methyl ester to pimeloyl-ACP, which can be separated by conformationally-sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE).

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM sodium phosphate (B84403) (pH 7.8), 100 µM pimeloyl-ACP methyl ester, 1 mM DTT, and varying concentrations of purified BioH enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Urea-PAGE Analysis: Stop the reaction by adding a loading dye containing urea. Separate the substrate and product on an 18% polyacrylamide gel containing 2.5 M urea. Pimeloyl-ACP migrates slower than pimeloyl-ACP methyl ester.

-

Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The intensity of the product band can be quantified using densitometry.

BioW (Pimeloyl-CoA Synthetase) Assay [16]

The activity of BioW can be determined by measuring the rate of AMP production using high-performance liquid chromatography (HPLC).

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM ATP, 2 mM pimelic acid, 0.5 mM CoA, and a suitable amount of purified BioW enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 50°C for the enzyme from A. aeolicus).

-

Quenching and Analysis: At various time points, quench the reaction by adding an equal volume of 1 M formic acid. Centrifuge to pellet the precipitated protein. Analyze the supernatant by reverse-phase HPLC on a C18 column to separate and quantify AMP, ADP, and ATP. The rate of AMP formation corresponds to the enzyme activity.

Biotin Bioassay [1]

This assay is used to quantify biotin or its intermediates by measuring their ability to support the growth of an E. coli biotin auxotroph.

-

Indicator Strain: Use an E. coli strain with a mutation in a biotin synthesis gene (e.g., ΔbioA or ΔbioF) that prevents it from growing on minimal medium without biotin supplementation.

-

Assay Plate Preparation: Prepare a minimal medium agar (B569324) plate. Inoculate a top layer of soft agar with the indicator strain and pour it over the base agar.

-

Sample Application: Apply known concentrations of biotin standards and the unknown samples to sterile paper discs and place them on the agar surface.

-

Incubation: Incubate the plate at 37°C for 12-24 hours.

-

Analysis: Measure the diameter of the growth zones around the discs. Create a standard curve by plotting the diameter of the growth zones against the logarithm of the biotin concentration. Use this curve to determine the biotin concentration in the unknown samples.

Signaling Pathways and Logical Relationships

This compound Synthesis Pathways

The three distinct pathways for this compound synthesis can be visualized to illustrate the different enzymatic steps and intermediates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biotin—(acetyl-CoA-carboxylase) ligase - Wikipedia [en.wikipedia.org]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Expression, purification and characterization of cytochrome P450 Biol: a novel P450 involved in biotin synthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression, purification, and characterization of BioI: a carbon-carbon bond cleaving cytochrome P450 involved in biotin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of biotinylated colchicine derivatives as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Altered Regulation of Escherichia coli Biotin Biosynthesis in BirA Superrepressor Mutant Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pimelate Biosynthesis Pathway in E. coli

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pimelic acid is a crucial precursor for the biosynthesis of biotin (B1667282) (Vitamin B7), an essential cofactor in numerous metabolic carboxylation reactions. In Escherichia coli, the synthesis of the pimelate moiety does not occur through a dedicated linear pathway but rather by coopting the well-established fatty acid synthesis (FAS) machinery. This unique "hijacking" mechanism involves two key enzymes, BioC and BioH, which modify a standard FAS intermediate, allowing for the controlled elongation to a seven-carbon dicarboxylate, pimeloyl-ACP. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in E. coli, including detailed enzymatic steps, quantitative data, experimental protocols, and pathway diagrams to facilitate further research and potential applications in metabolic engineering and drug development.

The Core Pathway: Hijacking Fatty Acid Synthesis

The biosynthesis of this compound in E. coli is a fascinating example of metabolic ingenuity. Instead of a series of dedicated enzymes for synthesizing a seven-carbon dicarboxylic acid, E. coli utilizes its existing and highly efficient fatty acid synthesis (FASII) pathway. This is achieved through the action of two key enzymes, BioC and BioH, which act as a specialized initiation and termination module for this diverted pathway.

The process begins with the methylation of the free carboxyl group of a malonyl-thioester, likely malonyl-ACP, by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC . This methylation is a critical step as it "disguises" the polar carboxyl group, allowing the resulting malonyl-ACP methyl ester to be accepted as a primer by the fatty acid synthesis machinery, which typically utilizes acetyl-CoA.

Once initiated, the malonyl-ACP methyl ester undergoes two rounds of chain elongation via the standard FASII cycle. Each cycle involves condensation, reduction, dehydration, and a second reduction, adding two carbons from malonyl-ACP in each iteration. After two cycles, the seven-carbon intermediate, pimeloyl-ACP methyl ester , is formed.

At this stage, the second key enzyme, BioH , a carboxylesterase, plays its crucial role. BioH specifically hydrolyzes the methyl ester of pimeloyl-ACP methyl ester, yielding pimeloyl-ACP and methanol. This demethylation step is the termination signal, preventing further elongation by the FAS machinery and committing the pimeloyl moiety to the biotin synthesis pathway. The resulting pimeloyl-ACP then serves as the substrate for the next enzyme in the biotin synthesis pathway, 8-amino-7-oxononanoate (B1240340) synthase (BioF).

Quantitative Data

Precise quantitative data for the this compound biosynthesis pathway is crucial for metabolic modeling and engineering efforts. Below are tables summarizing available data on enzyme kinetics and metabolite concentrations.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) | Conditions | Reference |

| BioH | Methyl ferulate | 0.48 | - | 9.3 | pH 7.5, 30°C | [1] |

| Ethyl ferulate | 6.3 | - | 3.8 | pH 7.5, 30°C | [1] | |

| Methyl p-coumarate | 1.9 | - | 3.8 | pH 7.5, 30°C | [1] | |

| pNP-acetate | 0.29 | - | - | - | [2] | |

| pNP-propionate | 0.35 | - | - | - | [2] | |

| pNP-butyrate | 0.33 | - | - | - | [2] | |

| pNP-caproate | 0.25 | - | - | - | [2] |

Table 2: Intracellular Metabolite Concentrations in E. coli

| Metabolite | Concentration (µM) | Growth Conditions | Reference |

| Malonyl-CoA | 4 - 90 | Aerobic, glucose | [3][4] |

| ~20 - 600 (as total acyl-CoA) | Aerobic, glucose | [3][4] |

Note: Data on the intracellular concentrations of pimeloyl-ACP methyl ester and pimeloyl-ACP are not currently available.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthesis pathway in E. coli.

Cloning, Expression, and Purification of BioC and BioH

A general protocol for the expression and purification of His-tagged BioC and BioH proteins in E. coli is described below. This protocol can be adapted based on the specific expression vector and purification resin used.[5][6][7][8][9][10][11]

Workflow Diagram:

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the bioC or bioH gene with a His-tag

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography resin

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the expression plasmid into competent E. coli cells and plate on selective LB agar (B569324) plates. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture for 3-4 hours at 30°C or overnight at 16-18°C.

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins.

-

Elution: Elute the bound protein with elution buffer.

-

Analysis: Analyze the purity of the eluted fractions by SDS-PAGE.

In Vitro BioC Methyltransferase Assay

This protocol is a general guide for a radioactive methyltransferase assay, which can be adapted for BioC.[12][13]

Workflow Diagram:

Materials:

-

Purified BioC protein

-

Malonyl-ACP (substrate)

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Filter paper discs

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, malonyl-ACP, [³H]-SAM, and purified BioC protein.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by adding an equal volume of cold 10% TCA.

-

Spotting: Spot an aliquot of the reaction mixture onto a filter paper disc.

-

Washing: Wash the filter paper discs multiple times with 5% TCA and then with ethanol to remove unincorporated [³H]-SAM.

-

Counting: Dry the filter paper discs and measure the incorporated radioactivity using a scintillation counter.

In Vitro BioH Esterase Assay using Urea-PAGE

This protocol is for assaying the activity of BioH by monitoring the conversion of pimeloyl-ACP methyl ester to pimeloyl-ACP using conformationally sensitive urea-polyacrylamide gel electrophoresis (urea-PAGE).[14][15][16][17][18]

Workflow Diagram:

Materials:

-

Purified BioH protein

-

Pimeloyl-ACP methyl ester (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Urea-PAGE reagents (Acrylamide/Bis-acrylamide solution, urea, TEMED, APS)

-

Urea loading dye

-

Coomassie Brilliant Blue stain

Procedure:

-

Pimeloyl-ACP Methyl Ester Synthesis: Synthesize pimeloyl-ACP methyl ester enzymatically using a promiscuous acyl-ACP synthetase such as AasS from Vibrio harveyi.[19]

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, pimeloyl-ACP methyl ester, and purified BioH protein.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Stopping the Reaction: Stop the reaction by adding an equal volume of 2x urea loading dye.

-

Urea-PAGE: Prepare a 17.5% polyacrylamide gel containing 2.5 M urea. Load the samples and run the gel at a constant voltage until the dye front reaches the bottom. The hydrolyzed product, pimeloyl-ACP, will migrate slower than the substrate, pimeloyl-ACP methyl ester.

-

Staining and Analysis: Stain the gel with Coomassie Brilliant Blue and destain. The extent of hydrolysis can be quantified by densitometry of the substrate and product bands.

In Vitro Reconstitution of the this compound Biosynthesis Pathway

A complete in vitro reconstitution of the this compound biosynthesis pathway can be performed by combining the purified components.[19][20][21][22]

Workflow Diagram:

Materials:

-

Purified BioC and BioH proteins

-

Purified Acyl Carrier Protein (ACP)

-

E. coli cell-free extract (as a source of FASII enzymes)

-

Malonyl-CoA and [14C]-malonyl-CoA

-

S-adenosyl-L-methionine (SAM)

-

NADPH

-

Reaction buffer

Procedure:

-

Reaction Setup: Combine all components in a reaction tube.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Product Analysis: At different time points, take aliquots of the reaction and stop the reaction. Analyze the formation of pimeloyl-ACP by urea-PAGE followed by autoradiography to detect the radiolabeled product.

Conclusion and Future Directions

The this compound biosynthesis pathway in E. coli represents a highly efficient and integrated metabolic process. A thorough understanding of this pathway, including the kinetics of its key enzymes and the in vivo concentrations of its intermediates, is essential for both fundamental research and applied biotechnology. The detailed protocols provided in this guide offer a starting point for researchers to further investigate this pathway. Future research should focus on obtaining comprehensive kinetic data for BioC and BioH with their physiological substrates, as well as quantifying the in vivo flux through this pathway under various conditions. Such knowledge will be invaluable for the rational design of metabolic engineering strategies to enhance biotin production and for the development of novel antimicrobial agents targeting this essential biosynthetic route.

References

- 1. Discovery of novel feruloyl esterase activity of BioH in Escherichia coli BL21(DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. Changes in the intracellular concentration of acetyl-CoA and malonyl-CoA in relation to the carbon and energy metabolism of Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Recombinant Protein Expression and Purification. [bio-protocol.org]

- 8. protocols.io [protocols.io]

- 9. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and Purification of Recombinant Proteins in Escherichia coli Tagged with the Metal-Binding Proteins SmbP and CusF3H+ | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Dam methyltransferase from Escherichia coli: kinetic studies using modified DNA oligomers: nonmethylated substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Mechanism of Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 15. Denaturing Urea Polyacrylamide Gel Electrophoresis (Urea PAGE) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. PAGE Electrophoresis | Wanunu Lab [wanunu.sites.northeastern.edu]

- 19. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. α-proteobacteria synthesize biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure of the enzyme-acyl carrier protein (ACP) substrate gatekeeper complex required for biotin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Pimelate to Vitamin B7: A Technical Guide to the Core Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B7, also known as biotin (B1667282), is an essential water-soluble vitamin that plays a critical role as a cofactor in a variety of vital metabolic carboxylation, decarboxylation, and transcarboxylation reactions.[1] While humans and other mammals must obtain biotin from their diet, many bacteria, archaea, fungi, and plants possess the enzymatic machinery for its de novo synthesis. This capability makes the biotin biosynthetic pathway a compelling target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the core pathway leading from the pimelate precursor to biotin, focusing on the key enzymatic transformations, quantitative data, and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry.

The biosynthesis of biotin is broadly divided into two stages: the synthesis of a this compound moiety and the subsequent assembly of the bicyclic ring structure.[2][3] This guide focuses on the latter stage, which is highly conserved across different organisms and commences from an activated this compound precursor, typically pimeloyl-CoA or pimeloyl-ACP.[3][4] Four key enzymes orchestrate this transformation: 8-amino-7-oxononanoate (B1240340) synthase (BioF), adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA), dethiobiotin (B101835) synthetase (BioD), and biotin synthase (BioB).[2][4]

Biotin Biosynthesis Pathway from this compound

The conversion of the this compound moiety into biotin is a four-step enzymatic cascade. The pathway begins with the condensation of pimeloyl-CoA (or pimeloyl-ACP) with L-alanine to form 7-keto-8-aminopelargonic acid (KAPA), catalyzed by BioF.[3] Subsequently, BioA facilitates a transamination reaction, converting KAPA to 7,8-diaminopelargonic acid (DAPA) using S-adenosyl-L-methionine (SAM) as the amino donor.[5] The third step, catalyzed by BioD, involves an ATP-dependent cyclization of DAPA to form dethiobiotin (DTB).[6][7] In the final and most complex step, BioB, a radical SAM enzyme, inserts a sulfur atom to form the thiophane ring of biotin.[3]

Quantitative Enzyme Kinetics

The efficiency and substrate affinity of the enzymes in the biotin biosynthetic pathway are critical parameters for understanding its regulation and for the development of potential inhibitors. The following tables summarize the available kinetic data for BioF, BioA, BioD, and BioB from various organisms.

Table 1: Kinetic Parameters of 8-amino-7-oxononanoate synthase (BioF)

| Organism | Substrate | Km (μM) | kcat (min-1) | Reference |

| Escherichia coli | Pimeloyl-CoA | 25 | - | [8] |

| Bacillus sphaericus | Pimeloyl-CoA | 1 | - | [8] |

Table 2: Kinetic Parameters of Adenosylmethionine-8-amino-7-oxononanoate aminotransferase (BioA)

| Organism | Substrate | Km (μM) | kcat (min-1) | Reference |

| Escherichia coli | KAPA | - | - | |

| Escherichia coli | SAM | - | - |

Table 3: Kinetic Parameters of Dethiobiotin Synthetase (BioD)

| Organism | Substrate | Km (μM) | kcat (s-1) | Reference |

| Escherichia coli | DAPA | - | - | [9] |

| Escherichia coli | ATP | 24,000 (for T11V mutant) | - | [9] |

Table 4: Kinetic Parameters of Biotin Synthase (BioB)

| Organism | Substrate | Km (μM) | Apparent Rate Constant (min-1) | Reference |

| Escherichia coli | Dethiobiotin | 2 | - | [10] |

| Arabidopsis thaliana | Dethiobiotin | 30 ± 5 | - | [11] |

| Escherichia coli | SAM | 10 ± 5 | - | [12] |

| Bacteroides obeum | - | - | 0.0078 (-Na2S), 0.019 (+Na2S) | [13][14] |

| Escherichia coli | - | - | 0.046 (-Na2S), 0.036 (+Na2S) | [13][14] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the study of enzymatic pathways. This section provides methodologies for the expression, purification, and activity assays of the four key enzymes in the biotin synthesis pathway from this compound.

Expression and Purification of Recombinant Enzymes

A general workflow for obtaining purified BioA, BioB, BioD, and BioF enzymes for in vitro studies is outlined below. This typically involves cloning the respective genes into an expression vector, overexpressing the protein in a suitable host like E. coli, and purifying the recombinant protein using affinity and size-exclusion chromatography.

BioF (8-amino-7-oxononanoate synthase) Assay

The activity of BioF can be monitored by detecting the release of CoASH from pimeloyl-CoA using Ellman's reagent (DTNB).

-

Reaction Mixture:

-

50 mM Potassium Phosphate buffer, pH 7.5

-

100 µM Pimeloyl-CoA

-

10 mM L-Alanine

-

100 µM Pyridoxal 5'-phosphate (PLP)

-

Purified BioF enzyme

-

-

Procedure:

-

Prepare the reaction mixture without the enzyme in a 96-well plate.

-

Initiate the reaction by adding the purified BioF enzyme.

-

Incubate at the optimal temperature (e.g., 37°C).

-

At various time points, add Ellman's reagent (DTNB) to a final concentration of 0.5 mM.

-

Measure the absorbance at 412 nm to quantify the amount of free thiol groups from the released CoASH.

-

Calculate the enzyme activity based on the rate of CoASH release.

-

BioA (Adenosylmethionine-8-amino-7-oxononanoate aminotransferase) Assay

A discontinuous microplate fluorescence assay using ortho-phthalaldehyde (OPA) derivatization is a sensitive method to measure BioA activity by detecting the formation of DAPA.[15]

-

Reaction Mixture:

-

Suitable buffer (e.g., 50 mM HEPES, pH 7.5)

-

KAPA (substrate)

-

SAM (amino donor)

-

Purified BioA enzyme

-

-

Derivatization Reagent:

-

OPA solution

-

2-mercaptoethanol (2ME)

-

Borate buffer

-

-

Procedure:

-

Set up the enzymatic reaction in a microplate.

-

Incubate the reaction mixture at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

-

Add the OPA/2ME derivatization reagent to each well.

-

Incubate at room temperature for 1-2 minutes to allow the formation of a fluorescent adduct with the primary amine of DAPA.

-

Measure the fluorescence (Excitation: ~340 nm, Emission: ~455 nm) using a fluorescence plate reader.

-

The reaction rate is determined from the endpoint fluorescence measurement.[15]

-

BioD (Dethiobiotin Synthetase) Assay

BioD activity can be determined by monitoring the consumption of ATP or the formation of ADP. A coupled enzyme assay with pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase is a common method.

-

Reaction Mixture:

-

50 mM Tris-HCl, pH 8.0

-

100 mM KCl

-

10 mM MgCl2

-

1 mM DAPA

-

1 mM ATP

-

0.2 mM NADH

-

1 mM Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified BioD enzyme

-

-

Procedure:

-

Combine all reagents except BioD in a cuvette.

-

Monitor the baseline absorbance at 340 nm.

-

Initiate the reaction by adding the purified BioD enzyme.

-

Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the BioD-catalyzed reaction is proportional to the rate of NADH oxidation.

-

BioB (Biotin Synthase) Assay

The activity of the oxygen-sensitive BioB enzyme is typically measured by quantifying the conversion of dethiobiotin (DTB) to biotin. This assay must be performed under strict anaerobic conditions.

-

Reaction Mixture (Anaerobic):

-

50 mM HEPES buffer, pH 7.5

-

100 mM KCl

-

2 mM Dethiobiotin (DTB)

-

1 mM S-adenosyl-L-methionine (SAM)

-

A reducing system (e.g., 1 mM NADPH, 5 µM ferredoxin:NADP+ oxidoreductase, 25 µM flavodoxin)

-

Purified BioB enzyme (reconstituted with iron-sulfur clusters)

-

-

Procedure:

-

Perform all steps in an anaerobic chamber (<0.1 ppm O2).

-

Prepare the reaction mixture with all components except SAM.

-

Initiate the reaction by adding SAM.

-

At various time points, quench aliquots of the reaction with an acidic solution (e.g., 100 mM H2SO4).

-

Analyze the quenched samples for biotin content using HPLC-MS or a microbiological assay with a biotin-auxotrophic strain of Lactobacillus plantarum.[11][13][14]

-

Analytical Methods for Biotin and Intermediates

Accurate quantification of the substrates, intermediates, and the final product of the biotin synthesis pathway is crucial for kinetic studies and pathway analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose.

-

HPLC for Biotin and Intermediates: Reversed-phase and anion-exchange HPLC methods can be used to separate biotin and its analogues.[2] For detection, UV absorbance at 210-220 nm is often employed.[16] Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of pathway intermediates.[13]

-

Microbiological Assays: These assays utilize biotin-auxotrophic microorganisms (e.g., Lactobacillus plantarum, E. coli auxotrophs) whose growth is dependent on the presence of biotin or its precursors. The extent of microbial growth is proportional to the amount of the vitamin present in the sample. While highly sensitive, these assays can sometimes lack specificity.[17]

Conclusion

The enzymatic pathway from this compound to biotin represents a highly conserved and essential metabolic route in many microorganisms. A thorough understanding of the enzymes involved, their kinetics, and the methodologies to study them is paramount for fundamental research and for the development of novel therapeutics targeting this pathway. This technical guide provides a foundational resource for scientists and researchers, offering a consolidated overview of the core biosynthetic steps, quantitative data, and detailed experimental protocols to facilitate further investigation into this important area of biochemistry and drug discovery.

References

- 1. Pimeloyl-CoA | Biotin precursor | CoA derivative | TargetMol [targetmol.com]

- 2. High-performance liquid chromatography of biotin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. uniprot.org [uniprot.org]

- 7. proteopedia.org [proteopedia.org]

- 8. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Active site mutants of Escherichia coli dethiobiotin synthetase: effects of mutations on enzyme catalytic and structural properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biotin Synthase Exhibits Burst Kinetics and Multiple Turnovers in the Absence of Inhibition by Products and Product-Related Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of a Biotin Synthase That Utilizes an Auxiliary 4Fe–5S Cluster for Sulfur Insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. CN101504393A - HPLC measuring method for d-biotin and its impurity content - Google Patents [patents.google.com]

- 17. Biotin determination by three different methods: specificity and application to urine and plasma ultrafiltrates of patients with and without disorders in biotin metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The BioC-BioH Pathway: A Technical Guide to the Discovery of a Hijacked Fatty Acid Synthesis Route for Pimelate Production

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotin (B1667282) (Vitamin B7) is an indispensable enzyme cofactor across all domains of life, crucial for central metabolic processes.[1] While the assembly of its bicyclic ring structure has been long understood, the synthesis of its pimelate moiety—a seven-carbon α,ω-dicarboxylate that forms the valeric acid side chain—remained a persistent enigma.[1] Seminal work in Escherichia coli unveiled the BioC-BioH pathway, a novel solution to this compound synthesis that involves hijacking the cell's native fatty acid synthesis (FAS) machinery.[2][3] This discovery, published by Lin, Hanson, and Cronan in 2010, resolved decades of questions and revealed a unique metabolic strategy of substrate mimicry and enzymatic gatekeeping.[2][4]

This technical guide provides an in-depth examination of the BioC-BioH pathway's discovery and mechanism. It details the key experimental protocols that were instrumental in its elucidation, presents the available quantitative data, and uses visualizations to clarify complex biochemical processes and experimental logic.

The Biochemical Enigma: Assembling a Dicarboxylic Acid

The primary challenge in understanding this compound synthesis was conceptual: how could the FAS pathway, which is optimized to produce monocarboxylic fatty acids with hydrophobic alkyl chains, be responsible for creating a dicarboxylic acid?[5] The active sites of FAS enzymes are inherently hydrophobic and would not be expected to tolerate the negative charge of a free ω-carboxyl group on a growing acyl chain.[5] Genetic analyses in E. coli had identified two genes of previously unknown function, bioC and bioH, as essential for the early steps of biotin synthesis, but their specific roles were unclear.[2][3]

The BioC-BioH Pathway: A Mechanism of Molecular Deception

The solution to the this compound problem lies in a clever two-step process of chemical modification that temporarily disguises the growing dicarboxylic acid, allowing it to be processed by the FAS enzymes.[1][4]

-

Initiation and Disguise (BioC): The pathway is initiated by BioC, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase.[6] BioC methylates the free ω-carboxyl group of a malonyl-acyl carrier protein (malonyl-ACP) substrate. This esterification neutralizes the negative charge and creates a methyl ester group that mimics the terminal methyl group of acetyl-CoA, the canonical primer for fatty acid synthesis.[4] This "disguised" substrate, malonyl-ACP methyl ester, is then accepted as a primer by the FAS machinery.[3]

-

Elongation (FAS Hijacking): The malonyl-ACP methyl ester enters the Type II fatty acid synthesis cycle. It undergoes two complete rounds of elongation, with each cycle adding two carbons from malonyl-ACP. This process extends the chain to seven carbons, resulting in the formation of pimeloyl-ACP methyl ester.[5][7]

-

Termination and Unmasking (BioH): Before the seven-carbon chain can be further elongated, the enzyme BioH acts as a gatekeeper.[7] BioH, a carboxylesterase of the α/β-hydrolase family, specifically hydrolyzes the methyl ester bond on pimeloyl-ACP methyl ester.[6][8] This reaction removes the disguise, exposing the free ω-carboxyl group and yielding the final product, pimeloyl-ACP.[2] The presence of this charged group prevents further recognition and elongation by the FAS enzymes, effectively terminating the process and channeling the this compound moiety into the next stage of biotin synthesis, catalyzed by BioF.[5][7]

Experimental Protocols

The elucidation of the BioC-BioH pathway relied on a combination of genetic complementation, protein purification, and in vitro enzymatic assays.

Recombinant Protein Purification: Hexahistidine-Tagged BioH

Purification of the key enzymes was essential for in vitro reconstitution of the pathway. A standard immobilized metal affinity chromatography (IMAC) protocol is used for this purpose.[6]

Methodology:

-

Expression: The E. coli bioH gene is cloned into an expression vector (e.g., pET series) with an N-terminal 6xHis-tag. The vector is transformed into an expression host strain like E. coli BL21(DE3). A 1 L culture is grown at 37°C to an OD₆₀₀ of 0.6-0.8, and protein expression is induced with 1 mM IPTG for 4-6 hours at 30°C.

-

Lysis: Cells are harvested by centrifugation (5,000 x g, 15 min, 4°C). The cell pellet is resuspended in 30 mL of Lysis/Binding Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 10 mM Imidazole (B134444), pH 8.0). Cells are lysed by sonication on ice, and the lysate is clarified by centrifugation (15,000 x g, 30 min, 4°C) to remove cell debris.[9]

-

Binding: The clarified lysate is applied to a pre-equilibrated Ni-NTA affinity column (2 mL bed volume). The lysate is passed over the column by gravity flow to allow the His-tagged BioH to bind to the nickel-charged resin.[10]

-

Washing: The column is washed with 10 column volumes of Wash Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 20 mM Imidazole, pH 8.0) to remove non-specifically bound proteins.[9]

-

Elution: The purified His-tagged BioH protein is eluted from the column using 5 column volumes of Elution Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 250 mM Imidazole, pH 8.0). Fractions are collected and analyzed by SDS-PAGE for purity.[11]

-

Buffer Exchange: Fractions containing pure BioH are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole and prepare for enzymatic assays.

In Vitro BioH Esterase Activity Assay

This assay confirms the specific function of BioH by monitoring the conversion of its physiological substrate, pimeloyl-ACP methyl ester, to pimeloyl-ACP.

Methodology:

-

Substrate Preparation: The substrate, pimeloyl-ACP methyl ester, is synthesized enzymatically or chemically as described in the literature.[6]

-

Reaction Setup: The assay is performed in a 5 µL total volume. A master mix containing 50 mM Tris-HCl (pH 7.0), 5% glycerol, and 50 µM pimeloyl-ACP methyl ester is prepared and pre-warmed to 37°C.[6]

-

Enzyme Addition: The reaction is initiated by adding purified BioH enzyme to a final concentration ranging from 1-10 nM.[6]

-

Incubation: The reaction is incubated at 37°C for a defined period, typically 2-5 minutes.[6]

-

Quenching: The reaction is stopped by adding an equal volume of Urea Loading Buffer (8 M Urea, 20 mM Tris-HCl pH 8.0).

-

Analysis: The substrate and product are separated using conformationally sensitive polyacrylamide gel electrophoresis (Urea-PAGE). The gel is run and subsequently stained with Coomassie Blue. The product, pimeloyl-ACP, has a slower migration rate than the substrate, pimeloyl-ACP methyl ester, allowing for clear visualization of the enzymatic activity.[6]

In Vivo Genetic Complementation Assay

This assay provides crucial in vivo evidence for gene function by testing the ability of a gene to rescue the growth of a mutant strain that cannot synthesize biotin.

Methodology:

-

Strain Construction: An E. coli strain with deletions in both bioC and bioH (e.g., ΔbioCΔbioH) is constructed. This strain is a biotin auxotroph, meaning it cannot grow on minimal medium unless biotin is supplied.

-

Vector Transformation: The ΔbioCΔbioH strain is transformed with a plasmid expressing a candidate gene (e.g., E. coli bioH). A control transformation is performed with an empty vector.

-

Growth Assay: Transformed cells are plated on M9 minimal medium agar (B569324) plates with and without biotin supplementation. The plates are incubated at 37°C for 24-48 hours.

-

Analysis: Successful complementation is indicated by the growth of the transformed strain on minimal medium lacking biotin. The empty vector control should show no growth, confirming that the restored growth is due to the function of the introduced gene. This logic was used to show that various esterases like BioG and BioK can functionally replace BioH.[6]

Quantitative Data and Analysis

The substrate specificity of E. coli BioH was tested against various acyl-ACP methyl esters. The results demonstrate that while BioH has some promiscuity, it shows strong activity on its physiological C7 substrate.[6][12]

| Substrate (Acyl-ACP Methyl Ester) | Acyl Chain Length | Relative BioH Activity |

| Succinyl-ACP ME | C4 | No activity observed |

| Glutaryl-ACP ME | C5 | Cleaved less efficiently |

| Adipyl-ACP ME | C6 | Readily hydrolyzed |

| Pimeloyl-ACP ME (Physiological) | C7 | Readily hydrolyzed |

| Suberyl-ACP ME | C8 | Readily hydrolyzed |

| Azelayl-ACP ME | C9 | Readily hydrolyzed |

| Data summarized from Feng et al., 2017.[6][12] |

For the in vitro BioH assay, product formation could be observed with as little as 1.25 nM of the E. coli enzyme, with the reaction approaching completion at 2.5 nM under the specified conditions (50 µM substrate, 2 min incubation).[6] This indicates that BioH is a catalytically efficient enzyme.

Conclusion and Implications

The discovery of the BioC-BioH pathway was a landmark achievement in the study of biotin biosynthesis, revealing a sophisticated mechanism of metabolic hijacking. By methylating a key intermediate, the cell effectively tricks the fatty acid synthesis machinery into producing a dicarboxylic acid precursor required for an entirely different pathway. The subsequent specific demethylation by BioH acts as a crucial gatekeeping step, ensuring the correct product is released for biotin ring assembly. This elegant pathway not only solved a long-standing biochemical puzzle but also highlighted a novel enzymatic strategy for expanding the synthetic capabilities of core metabolic routes. For professionals in drug development, the enzymes of this essential pathway, particularly the unique O-methyltransferase BioC, represent potential targets for novel antibacterial agents.

References

- 1. Closing in on complete pathways of biotin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biotin synthesis begins by hijacking the fatty acid synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure of the enzyme-acyl carrier protein (ACP) substrate gatekeeper complex required for biotin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expression and Activity of the BioH Esterase of Biotin Synthesis is Independent of Genome Context - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. uniprot.org [uniprot.org]

- 9. neb.com [neb.com]

- 10. bio-rad.com [bio-rad.com]

- 11. His-tag purification [protocols.io]

- 12. researchgate.net [researchgate.net]

Pimelate Synthesis via Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, is a crucial precursor for the biosynthesis of biotin (B1667282) (vitamin B7), an essential cofactor in all domains of life.[1][2] The synthesis of the pimelate moiety has been a long-standing puzzle, with recent research revealing elegant strategies employed by bacteria to produce this key intermediate, primarily by hijacking the highly conserved fatty acid synthesis (FAS) pathway.[1][2] Understanding these pathways is of significant interest for the development of novel antimicrobial agents, as humans do not synthesize biotin and rely on dietary sources. This technical guide provides an in-depth overview of the core mechanisms of this compound synthesis from fatty acid metabolism, focusing on the well-characterized pathways in Escherichia coli and Bacillus subtilis. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Pathways of this compound Synthesis

Bacteria have evolved at least two distinct strategies to divert intermediates from the canonical fatty acid synthesis pathway for the production of the this compound moiety.

The BioC-BioH Pathway in Escherichia coli

In E. coli, the synthesis of pimeloyl-acyl carrier protein (ACP), the direct precursor for biotin ring assembly, is accomplished by coopting the FAS II machinery through the action of two dedicated enzymes: BioC and BioH.[2][3] This pathway is characterized by the modification of a standard FAS substrate to allow its entry and processing through the elongation cycle, followed by a terminal cleavage step to yield the final product.

The process begins with the BioC-catalyzed methylation of the ω-carboxyl group of a malonyl-thioester, likely malonyl-ACP.[2][4][5] This S-adenosyl-L-methionine (SAM)-dependent reaction masks the negative charge of the carboxyl group, creating a "disguised" substrate, malonyl-ACP methyl ester, that can be accepted as a primer by the β-ketoacyl-ACP synthase III (FabH), the enzyme that initiates fatty acid synthesis.[2][6] The malonyl-ACP methyl ester then undergoes two rounds of the standard FAS elongation cycle, which involves condensation, reduction, dehydration, and a second reduction, to form pimeloyl-ACP methyl ester.[2][3] Finally, the esterase BioH hydrolyzes the methyl ester, yielding pimeloyl-ACP and preventing further elongation by the FAS machinery.[2][3] The resulting pimeloyl-ACP then enters the late stages of biotin synthesis.[1]

The BioI-BioW Pathway in Bacillus subtilis

Bacillus subtilis employs a different strategy that also relies on the FAS pathway but generates a free pimelic acid intermediate.[7][8] This pathway involves the enzymes BioI and BioW. BioI, a cytochrome P450 enzyme, is proposed to catalyze the oxidative cleavage of long-chain acyl-ACPs, such as those destined for phospholipid synthesis, to produce free pimelic acid.[9] This represents a direct interception of a late-stage FAS intermediate.

The resulting free pimelic acid is then activated by BioW, a pimeloyl-CoA synthetase.[7][8] This ATP-dependent reaction ligates coenzyme A (CoA) to this compound, forming pimeloyl-CoA.[10] In contrast to E. coli, where pimeloyl-ACP is the substrate for the subsequent enzyme in the biotin synthesis pathway (BioF), in B. subtilis, BioF utilizes pimeloyl-CoA.[11]

Regulation of this compound Synthesis

The synthesis of this compound is tightly regulated as part of the overall control of biotin metabolism. In E. coli, the expression of the bio operon, which includes bioC and bioH, is controlled by the bifunctional protein BirA.[12] BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.[11][13]

When biotin levels are low, BirA functions primarily as a ligase. However, when biotin is abundant, BirA catalyzes the synthesis of biotinyl-5'-AMP, which acts as a corepressor.[5] The BirA-biotinyl-5'-AMP complex binds with high affinity to the bio operator sequence, preventing transcription of the biotin synthesis genes, thereby conserving cellular resources.[5][11]

Quantitative Data

The following table summarizes available kinetic data for key enzymes involved in this compound synthesis. This data is essential for understanding the efficiency and substrate specificity of these enzymes and for building kinetic models of the pathway.

| Enzyme | Organism | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1mM-1) | Reference(s) |

| BioW | Aquifex aeolicus | This compound | 15 ± 2 | 0.58 ± 0.02 | - | [1] |

| BioW | Bacillus subtilis | This compound | - | 8.4 x 10-5 | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the pathways of this compound synthesis.

Protocol 1: In Vitro Dethiobiotin (B101835) (DTB) Synthesis Assay

This assay reconstitutes the this compound synthesis and early biotin ring assembly pathway in vitro to test the function of the BioC-BioH pathway.

1. Preparation of Cell-Free Extract: a. Grow an E. coli strain deficient in a late-stage biotin synthesis gene (e.g., ΔbioB) to mid-log phase in a rich medium. b. Harvest cells by centrifugation and wash with a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). c. Resuspend the cell pellet in lysis buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT) and lyse the cells by sonication or French press. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant (cell-free extract).

2. In Vitro Reaction: a. Set up the reaction mixture (final volume 50 µL) containing:

- Cell-free extract (e.g., 1 mg/mL total protein)

- 100 mM Tris-HCl, pH 7.5

- 10 mM MgCl₂

- 1 mM DTT

- 2 mM ATP

- 1 mM NADPH

- 0.5 mM L-alanine

- 0.5 mM S-adenosyl-L-methionine (SAM)

- 1 mM malonyl-CoA

- 0.5 mM acyl carrier protein (ACP) b. For testing the function of BioH, use a cell-free extract from a ΔbioH strain and add purified BioH protein to the reaction. c. Incubate the reaction at 37°C for 2-4 hours.

3. DTB Detection: a. Stop the reaction by heating at 95°C for 5 minutes. b. Centrifuge to remove precipitated protein. c. Analyze the supernatant for the presence of dethiobiotin (DTB) using a bioassay with a DTB-auxotrophic indicator strain (e.g., E. coli ΔbioD) or by LC-MS.

Protocol 2: Cerulenin (B1668410) Inhibition Assay

This protocol uses the fatty acid synthesis inhibitor cerulenin to confirm the involvement of the FAS pathway in this compound synthesis.

1. Cell Culture and Treatment: a. Grow the bacterial strain of interest (e.g., B. subtilis) in a minimal medium to early log phase. b. Prepare a stock solution of cerulenin in ethanol (B145695) (e.g., 5 mg/mL).[14] c. Set up parallel cultures:

- Control (no additions)

- Vehicle control (ethanol)

- Cerulenin-treated (e.g., 5-10 µg/mL final concentration)[15]

- Cerulenin-treated with pimelic acid supplementation (e.g., 1 mM) d. Incubate the cultures under appropriate conditions, monitoring growth (e.g., OD₆₀₀) over time.

2. Biotin Production Analysis: a. At various time points, harvest cells from each culture. b. Lyse the cells and quantify the intracellular biotin concentration using a suitable method, such as a bioassay with a biotin-auxotrophic indicator strain or LC-MS.

3. Data Interpretation:

-

Inhibition of growth and biotin production by cerulenin, and the rescue of this inhibition by the addition of pimelic acid, provides strong evidence for the involvement of the fatty acid synthesis pathway in producing the this compound precursor.[7][8]

Protocol 3: 13C-Labeling and NMR Analysis

This method is used to trace the metabolic origin of the carbon atoms in the this compound moiety.

1. Labeled Precursor Feeding: a. Culture a biotin-overproducing strain of bacteria (e.g., E. coli repressor mutant) in a defined minimal medium.[4] b. Supplement the medium with a 13C-labeled precursor, such as [1-13C]acetate or [2-13C]acetate.[4] c. Allow the culture to grow and produce biotin (or its intermediate, dethiobiotin).

2. Extraction and Purification: a. Harvest the cells and the culture supernatant. b. Extract and purify the biotin or dethiobiotin from the culture. This may involve multiple chromatography steps.

3. NMR Spectroscopy: a. Dissolve the purified compound in a suitable solvent for NMR analysis (e.g., D₂O or DMSO-d₆). b. Acquire a 13C-NMR spectrum of the sample.

4. Data Analysis: a. Assign the peaks in the 13C-NMR spectrum to the corresponding carbon atoms in the biotin or dethiobiotin molecule. b. The pattern of 13C enrichment reveals the incorporation pattern of the labeled precursor, providing insights into the biosynthetic pathway. For example, the alternating labeling pattern observed with [1-13C]acetate and [2-13C]acetate is characteristic of assembly via the head-to-tail condensation of acetate (B1210297) units in fatty acid synthesis.[4]

Conclusion

The synthesis of this compound via the fatty acid metabolism pathway is a remarkable example of metabolic plasticity, where a core cellular process is repurposed for the production of a vital cofactor. The BioC-BioH and BioI-BioW pathways highlight the diverse evolutionary solutions that have arisen to solve this common biochemical challenge. A thorough understanding of these pathways, supported by the quantitative data and experimental methodologies outlined in this guide, is crucial for researchers in microbiology, biochemistry, and drug development. The enzymes in these pathways, being absent in humans, represent promising targets for the development of novel antibiotics. Future research focused on the structural and kinetic characterization of these enzymes will undoubtedly pave the way for the rational design of potent and specific inhibitors.

References

- 1. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. The pimeloyl-CoA synthetase BioW defines a new fold for adenylate-forming enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Origin of carbon atoms of biotin. 13C-NMR studies on biotin biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for interdomain interaction in the Escherichia coli repressor of biotin biosynthesis from studies of an N-terminal domain deletion mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Kinetic mechanism of protein N-terminal methyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nucleotide sequence of the birA gene encoding the biotin operon repressor and biotin holoenzyme synthetase functions of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA-binding and enzymatic domains of the bifunctional biotin operon repressor (BirA) of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. helios.eie.gr [helios.eie.gr]

- 13. Genetic and biochemical characterization of the birA gene and its product: evidence for a direct role of biotin holoenzyme synthetase in repression of the biotin operon in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cerulenin experiment [slack.protocols.io:8443]

- 15. benchchem.com [benchchem.com]

The Central Role of Pimeloyl-ACP in Biotin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin (B1667282), also known as vitamin B7, is an essential cofactor for a variety of metabolic enzymes involved in carboxylation, decarboxylation, and transcarboxylation reactions. While mammals are incapable of de novo biotin synthesis, this crucial metabolic pathway is present in bacteria, archaea, fungi, and plants. A key intermediate in this pathway is pimeloyl-acyl carrier protein (pimeloyl-ACP), a seven-carbon dicarboxylic acid thioester that serves as the backbone for the biotin molecule. This technical guide provides an in-depth exploration of the synthesis and utilization of pimeloyl-ACP in biotin production across different microbial systems. We will delve into the various biosynthetic routes leading to pimeloyl-ACP, the enzymatic machinery involved, and the subsequent steps that convert it into biotin. Furthermore, this guide will present available quantitative data, detailed experimental protocols for key assays, and visual representations of the biochemical pathways to serve as a comprehensive resource for researchers in the field.

Introduction to Pimeloyl-ACP in Biotin Biosynthesis

The biosynthesis of biotin is a complex process that can be broadly divided into two major stages: the synthesis of the pimeloyl moiety and the subsequent assembly of the bicyclic ring structure of biotin. Pimeloyl-ACP stands at the crossroads of these two stages, acting as the immediate precursor for the formation of the first biotin ring. The carbon backbone of biotin is largely derived from this seven-carbon α,ω-dicarboxylic acid.[1] The pathway to synthesize pimeloyl-ACP is not universally conserved and microorganisms have evolved distinct strategies to produce this vital intermediate.[2] Understanding these diverse pathways is critical for metabolic engineering efforts aimed at enhancing biotin production and for the development of novel antimicrobial agents targeting this essential pathway.

Biosynthetic Pathways of Pimeloyl-ACP

There are at least three distinct and well-characterized pathways for the biosynthesis of pimeloyl-ACP in microorganisms:

-

The BioC-BioH Pathway in Escherichia coli : This pathway ingeniously hijacks the host's fatty acid synthesis (FAS) machinery.[1][3]

-

The BioI Pathway in Bacillus subtilis : This pathway utilizes a cytochrome P450 enzyme to oxidatively cleave a long-chain acyl-ACP.[4]

-

The BioZ Pathway in α-proteobacteria : This pathway employs a specialized β-ketoacyl-ACP synthase.[5][6]

The BioC-BioH Pathway: A Hijacking of Fatty Acid Synthesis

In E. coli and many other bacteria, the synthesis of pimeloyl-ACP begins with the modification of a key FAS intermediate, malonyl-ACP.[1][2]

-

Methylation by BioC : The pathway is initiated by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC, which methylates the free carboxyl group of malonyl-ACP to form malonyl-ACP methyl ester.[1] This methylation is a crucial "disguise," as it neutralizes the negative charge of the carboxyl group, allowing the fatty acid synthesis enzymes to recognize it as a substrate.[5]

-

Elongation via Fatty Acid Synthase (FAS) : The malonyl-ACP methyl ester then enters the type II fatty acid synthesis cycle. It undergoes two rounds of elongation, with each round adding a two-carbon unit from malonyl-ACP. This process results in the formation of pimeloyl-ACP methyl ester.[1][3]

-

Demethylation by BioH : To prevent further elongation and to expose the carboxyl group necessary for the subsequent steps of biotin synthesis, the pimeloyl-ACP methyl ester is hydrolyzed by the esterase BioH, yielding pimeloyl-ACP and methanol.[1][3] BioH acts as a gatekeeper, ensuring the proper chain length for biotin synthesis.[7] Several non-homologous esterases, such as BioG, can also perform this function in other bacteria.[8]

The BioI Pathway: Oxidative Cleavage in Bacillus subtilis

Bacillus subtilis employs a different strategy that involves the direct cleavage of a pre-existing fatty acid chain.

-

Oxidative Cleavage by BioI : BioI is a cytochrome P450 enzyme that catalyzes the oxidative cleavage of a long-chain acyl-ACP (typically C16 or C18) to generate pimeloyl-ACP.[4][9][10] This pathway provides a more direct route to pimeloyl-ACP without the need to build the carbon chain from scratch.

The BioZ Pathway: A Dedicated Synthase in α-proteobacteria

In α-proteobacteria like Agrobacterium tumefaciens, a specialized enzyme, BioZ, is responsible for the synthesis of the pimeloyl moiety.

-

Condensation by BioZ : BioZ is a β-ketoacyl-ACP synthase III-like enzyme that catalyzes the Claisen condensation of glutaryl-CoA with malonyl-ACP to form 3-keto-pimeloyl-ACP.[5][6][11] This intermediate then enters the fatty acid synthesis pathway for reduction to pimeloyl-ACP. This pathway links biotin synthesis to lysine (B10760008) degradation, as glutaryl-CoA is an intermediate in this catabolic pathway.[5]

From Pimeloyl-ACP to Biotin: The Late Pathway

Once pimeloyl-ACP is synthesized, it enters a conserved four-step pathway to form the final biotin molecule.[2]

-

KAPA Synthesis (BioF) : 8-amino-7-oxononanoate (B1240340) synthase (BioF) catalyzes the condensation of pimeloyl-ACP with L-alanine to form 7-keto-8-aminopelargonic acid (KAPA).[12]

-

DAPA Synthesis (BioA) : 7,8-diaminopelargonic acid (DAPA) aminotransferase (BioA) catalyzes the transamination of KAPA to DAPA using S-adenosyl-L-methionine (SAM) as the amino donor.

-

Dethiobiotin (B101835) Synthesis (BioD) : Dethiobiotin synthase (BioD) catalyzes the ATP-dependent cyclization of DAPA to form dethiobiotin (DTB).

-

Biotin Synthesis (BioB) : Finally, biotin synthase (BioB), a radical SAM enzyme, catalyzes the insertion of sulfur to form the thiophane ring of biotin.

Quantitative Data

Quantitative kinetic data for the enzymes involved in pimeloyl-ACP synthesis is crucial for metabolic modeling and engineering. While comprehensive data is not available for all enzymes, some key parameters have been reported.

| Enzyme | Organism | Substrate(s) | Km | kcat | Vmax | Reference(s) |

| BioH | Escherichia coli | p-Nitrophenyl acetate | 0.29 mM | - | - | [13] |

| p-Nitrophenyl propionate | 0.35 mM | - | - | [13] | ||

| p-Nitrophenyl butyrate | 0.33 mM | - | - | [13] | ||

| p-Nitrophenyl caproate | 0.25 mM | - | - | [13] | ||

| Pimeloyl-ACP methyl ester | - | >60 s-1 (estimated) | - | [7] | ||

| BioC | Bacillus cereus | Malonyl-ACP | ~0.05 mM (for 50% activity) | - | - | [1] |

| Malonyl-CoA | ~8 mM (for 50% activity) | - | - | [1] | ||

| FabH (KAS III) | Streptomyces glaucescens | Malonyl-ACP | 3.66 µM | - | - | [14] |

| Acetyl-CoA | 2.4 µM | - | - | [14] | ||

| Butyryl-CoA | 0.71 µM | - | - | [14] | ||

| Isobutyryl-CoA | 0.41 µM | - | - | [14] |

Experimental Protocols

Cloning, Expression, and Purification of Recombinant Biotin Synthesis Enzymes

A general protocol for obtaining purified enzymes for in vitro assays is outlined below. This protocol can be adapted for BioC, BioH, BioG, and BioZ.

1. Gene Amplification and Cloning:

- Amplify the gene of interest (e.g., bioH) from the genomic DNA of the source organism (e.g., E. coli) using PCR with primers containing appropriate restriction sites.

- Digest the PCR product and a suitable expression vector (e.g., pET-28a for N-terminal His-tag) with the corresponding restriction enzymes.

- Ligate the digested gene into the vector and transform the ligation mixture into a suitable E. coli cloning strain (e.g., DH5α).

- Verify the sequence of the cloned gene.

2. Protein Expression:

- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression by adding IPTG (typically 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors).

- Lyse the cells by sonication or using a cell disruptor.

- Clarify the lysate by centrifugation.

- Apply the supernatant to a Ni-NTA affinity chromatography column equilibrated with lysis buffer.

- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

- Analyze the purity of the eluted fractions by SDS-PAGE.

- For higher purity, further purification steps like ion-exchange or size-exclusion chromatography can be performed.[3][15]

In Vitro Pimeloyl-ACP Methyl Esterase (BioH/BioG) Activity Assay

This assay is used to measure the hydrolysis of pimeloyl-ACP methyl ester to pimeloyl-ACP.

Materials:

-

Purified BioH or BioG enzyme

-

Pimeloyl-ACP methyl ester (substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Urea-PAGE gels (15-20%)

-

Coomassie Brilliant Blue stain

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, a defined concentration of pimeloyl-ACP methyl ester (e.g., 50 µM), and varying concentrations of the purified enzyme.

-

Incubate the reactions at 37°C for a specific time course (e.g., 0, 5, 15, 30 minutes).

-

Stop the reactions by adding an equal volume of 2x urea-PAGE loading buffer.

-

Separate the substrate (pimeloyl-ACP methyl ester) and the product (pimeloyl-ACP) on a urea-PAGE gel. The product, being more negatively charged, will migrate slower than the substrate.

-

Stain the gel with Coomassie Brilliant Blue to visualize the protein bands (ACP).

-

Quantify the band intensities to determine the extent of the reaction.

In Vitro Reconstitution of the Biotin Synthesis Pathway

This assay allows for the study of the entire pathway from a pimeloyl-ACP precursor to dethiobiotin (DTB) or biotin.

Materials:

-

Purified enzymes of the late pathway (BioF, BioA, BioD, BioB)

-

Pimeloyl-ACP

-

L-alanine

-

S-adenosyl-L-methionine (SAM)

-

ATP

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2)

-

Biotin auxotrophic E. coli strain (e.g., a ΔbioA or ΔbioB mutant) for bioassay

-

Minimal medium agar (B569324) plates

Procedure:

-

Set up a reaction mixture containing the reaction buffer, pimeloyl-ACP, L-alanine, SAM, ATP, and the purified enzymes of the late pathway.

-

Incubate the reaction at 37°C for several hours.

-

Terminate the reaction (e.g., by heat inactivation).

-

Use a bioassay to detect the production of biotin or its precursors. Spot a small volume of the reaction mixture onto a sterile paper disc and place it on a minimal medium agar plate seeded with the biotin auxotrophic E. coli strain.

-

Incubate the plate at 37°C overnight. The formation of a growth halo around the disc indicates the presence of a compound that can support the growth of the auxotroph.

Biotin Bioassay

This is a sensitive method to detect and quantify biotin and its precursors.

Materials:

-

Biotin auxotrophic E. coli strain (e.g., ΔbioH mutant for testing compounds upstream of BioH)

-

Minimal medium (e.g., M9 minimal medium)

-

Agar

-

Sterile paper discs

-

Biotin standards of known concentrations

Procedure:

-

Prepare an overnight culture of the biotin auxotrophic E. coli strain in a minimal medium supplemented with a limiting amount of biotin.

-

Wash the cells with sterile saline to remove any residual biotin.

-

Inoculate soft agar (0.7% agar) with the washed cells and pour it over a minimal medium agar plate.

-

Spot the samples to be tested and a series of biotin standards onto sterile paper discs and place them on the seeded agar plate.

-

Incubate the plate at 37°C overnight.

-

Measure the diameter of the growth halos around the discs.

-

Create a standard curve by plotting the halo diameter against the logarithm of the biotin concentration.

-

Determine the biotin concentration in the unknown samples by interpolating their halo diameters on the standard curve.[13]

Visualizing the Pathways

Diagrams generated using the DOT language provide a clear visual representation of the complex biochemical pathways involved in pimeloyl-ACP synthesis.

Caption: The BioC-BioH pathway for pimeloyl-ACP synthesis in E. coli.

Caption: The BioI pathway for pimeloyl-ACP synthesis in B. subtilis.

Caption: The BioZ pathway for pimeloyl-ACP synthesis in α-proteobacteria.

Conclusion

Pimeloyl-ACP is a linchpin intermediate in the biosynthesis of biotin, connecting diverse upstream pathways for its synthesis to a conserved downstream pathway for the assembly of the biotin rings. The varied strategies employed by different microorganisms to produce pimeloyl-ACP highlight the evolutionary adaptability of this essential metabolic process. A thorough understanding of the enzymes involved, their kinetics, and the overall regulation of these pathways is paramount for the rational design of microbial strains for enhanced biotin production and for the identification of novel targets for antimicrobial drug development. This technical guide provides a foundational resource for researchers to delve deeper into the fascinating biochemistry of biotin synthesis.

References

- 1. The BioC O-Methyltransferase Catalyzes Methyl Esterification of Malonyl-Acyl Carrier Protein, an Essential Step in Biotin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEGG PATHWAY: eco00780 [kegg.jp]

- 3. deepscienceresearch.com [deepscienceresearch.com]

- 4. α-proteobacteria synthesize biotin precursor pimeloyl-ACP using BioZ 3-ketoacyl-ACP synthase and lysine catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and structural characterization of the BioZ enzyme engaged in bacterial biotin synthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the enzyme-acyl carrier protein (ACP) substrate gatekeeper complex required for biotin synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Moraxella Virulence Factor Catalyzes an Essential Esterase Reaction of Biotin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Expression, purification, and characterization of BioI: a carbon-carbon bond cleaving cytochrome P450 involved in biotin biosynthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural insights from a P450 Carrier Protein complex reveal how specificity is achieved in the P450BioI ACP complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]

- 13. uniprot.org [uniprot.org]

- 14. Characterization of beta-ketoacyl-acyl carrier protein synthase III from Streptomyces glaucescens and its role in initiation of fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sinobiological.com [sinobiological.com]

The BioI-BioW Pathway: A Technical Guide to Pimelate Synthesis for Biotin Precursor Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction